7-bromo-2,3-dihydro-1H-inden-1-ol
Description
Significance of the Indane and Indanol Structural Motif in Contemporary Organic Chemistry
The indane and indanol structural motifs are foundational components in a variety of organic compounds, including natural products and synthetic pharmaceuticals. researchgate.net Their rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets. researchgate.net
The indanone moiety, a ketone derivative of indane, is a privileged structure in medicinal chemistry, found in numerous pharmacologically active compounds and serving as a key intermediate in the synthesis of medicinally important molecules. researchgate.net The versatility of the indane framework is further demonstrated by its presence in commercial drugs such as Indinavir, Sulindac, and Donepezil. researchgate.net The development of neuroleptic and neuroprotective agents has also relied on pharmacophores based on the indane moiety, such as aminoindanes and indanediones. researchgate.net
Notable Drugs Containing the Indane Scaffold
| Drug Name | Therapeutic Use |
|---|---|
| Indinavir | HIV Protease Inhibitor |
| Sulindac | Non-steroidal Anti-inflammatory Drug |
| Donepezil | Alzheimer's Disease Treatment |
Strategic Importance of Halogenated Indanol Scaffolds in Synthetic Design
The presence of a halogen atom, such as bromine in 7-bromo-2,3-dihydro-1H-inden-1-ol, on the indanol scaffold is of significant strategic importance in synthetic organic chemistry. Halogen atoms serve as versatile synthetic handles, enabling a wide range of chemical transformations.
The bromine atom in the 7-position can be readily transformed into other functional groups through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. ambeed.com This allows for the introduction of diverse substituents, including alkyl, aryl, and alkynyl groups, thereby facilitating the creation of a library of derivatives from a single halogenated precursor. This approach is instrumental in structure-activity relationship (SAR) studies during the drug discovery process.
Furthermore, the bromine atom can participate in other important reactions, including Swern oxidation and Vilsmeier-Haack reactions, expanding its utility in the synthesis of complex molecules. ambeed.com The ability to undergo these transformations makes halogenated indanols, like this compound, valuable intermediates for the synthesis of a broad spectrum of organic compounds. mdpi.com
Overview of Current Research Trajectories and Synthetic Challenges
Current research involving indanol and its derivatives is focused on the development of novel synthetic methodologies and the exploration of their potential in medicinal chemistry. A significant area of investigation is the synthesis of substituted indanones and indanols as building blocks for drug discovery. mdpi.com For instance, derivatives of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one have been synthesized and evaluated as potent FAK inhibitors for the potential treatment of ovarian cancer. nih.gov
Despite their utility, the synthesis of specifically substituted indanols like this compound can present challenges. Achieving regioselectivity during the halogenation of the indane ring system can be difficult. The synthesis often involves multi-step sequences, which can be complex and may have limitations. nih.gov For example, one common route to indanols involves the reduction of the corresponding indanone. However, the synthesis of the precursor, 7-bromo-1-indanone (B39921), can be challenging.
Researchers are continuously exploring new synthetic routes to overcome these challenges. For example, acid-induced intramolecular cyclization of 1,1-disubstituted 3-aryl-2,3-dibromoallylalcohols has been investigated as a method to produce 2,3-dibromo-1H-indene derivatives, which can serve as versatile synthetic building blocks. researchgate.net
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H9BrO |
| Molecular Weight | 213.07 g/mol |
| CAS Number | 1196049-18-9 |
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8,11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDANRHYZJFBCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299627 | |
| Record name | 7-Bromo-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196049-18-9 | |
| Record name | 7-Bromo-2,3-dihydro-1H-inden-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196049-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation and Control of Stereochemistry in Bromoindanol Systems
Chirality and Stereoisomerism in 7-bromo-2,3-dihydro-1H-inden-1-ol and its Analogs
The core structure of this compound contains at least one stereocenter, leading to the existence of non-superimposable mirror images known as enantiomers. The introduction of additional substituents or chiral centers, as seen in various analogs, can result in more complex stereoisomerism, including the formation of diastereomers.
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C1). This gives rise to two enantiomers: (R)-7-bromo-2,3-dihydro-1H-inden-1-ol and (S)-7-bromo-2,3-dihydro-1H-inden-1-ol. These molecules are mirror images of each other and are non-superimposable. chemistrytalk.org
When an additional substituent is introduced on the five-membered ring, for instance at the C2 position as in 2-bromo-2,3-dihydro-1H-inden-1-ol, a second stereocenter is created. This results in a maximum of four possible stereoisomers (2^n, where n=2). researchgate.netlibretexts.org These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is defined as diastereomeric. chemistrytalk.orgwikipedia.org
Diastereomers are categorized based on the relative orientation of the substituents on the ring, commonly described using cis and trans nomenclature.
cis-isomers: The substituents (e.g., the hydroxyl group at C1 and the bromine at C2) are on the same side of the ring.
trans-isomers: The substituents are on opposite sides of the ring.
For example, in the case of 2-bromo-2,3-dihydro-1H-inden-1-ols, all four possible stereoisomers have been synthesized and studied, comprising the cis and trans diastereomers, each as a pair of enantiomers. researchgate.net The principles governing these relationships are directly applicable to other substituted bromoindanol analogs.
| Compound Structure | Number of Stereocenters | Stereoisomer Types | Relationship Examples |
|---|---|---|---|
| This compound | 1 (at C1) | Enantiomers | (R)- and (S)- forms |
| 2-bromo-2,3-dihydro-1H-inden-1-ol | 2 (at C1 and C2) | Enantiomers and Diastereomers | (1R,2S)- and (1S,2R)- forms are enantiomers. (1R,2S)- and (1R,2R)- forms are diastereomers (cis/trans). |
Determining the precise three-dimensional arrangement of atoms, or absolute configuration, at each stereocenter is fundamental. libretexts.orgwikipedia.org Several powerful analytical techniques are employed for this purpose.
X-ray Diffraction: Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. taylorandfrancis.com By analyzing the diffraction pattern of X-rays passing through an enantiomerically pure crystal, a complete three-dimensional structure of the molecule can be generated, unambiguously assigning the configuration at each chiral center. wikipedia.orgtaylorandfrancis.com This technique was successfully used to establish the absolute configurations of all four stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ols. researchgate.net
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about molecular structure and stereochemistry in solution.
Nuclear Overhauser Effect (NOE) NMR: The NOE is a phenomenon where irradiating one nucleus affects the signal intensity of other nuclei that are close in space (typically within 5 Å). wikipedia.orglibretexts.org In the context of bromoindanol systems, NOE experiments (like NOESY) can distinguish between cis and trans isomers. A strong NOE signal between the protons at C1 and C2 would indicate they are on the same face of the ring, confirming a cis configuration. researchgate.netwikipedia.org
Karplus Equation: This equation describes the empirical relationship between the three-bond coupling constant (³J) of two vicinal protons and the dihedral angle between them. acs.orgnih.gov By measuring the ³J value between the protons on C1 and C2 in the ¹H NMR spectrum, the dihedral angle can be estimated. acs.orgnih.govresearchgate.net A large coupling constant is typically observed for protons in a trans arrangement (dihedral angle ~180°), while a smaller coupling constant is characteristic of a gauche or cis arrangement (dihedral angle ~0-90°). This method has been applied to study the configuration of 2-bromo-2,3-dihydro-1H-inden-1-ols. researchgate.net
| Methodology | Principle | Application to Bromoindanols |
|---|---|---|
| X-ray Diffraction | Provides a definitive 3D structure of a molecule in a crystal. taylorandfrancis.com | Used to establish the absolute configuration of stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ols. researchgate.net |
| NOE-NMR | Detects through-space proximity of nuclei. wikipedia.org | Distinguishes between cis and trans isomers by observing the spatial relationship between protons on the indane ring. researchgate.net |
| Karplus Equation | Relates vicinal proton coupling constants (³J) to the dihedral angle. acs.org | Helps determine the cis/trans relationship by calculating the dihedral angle between C1-H and C2-H. researchgate.net |
Principles of Stereochemical Control in Synthesis
The synthesis of a specific, single stereoisomer of this compound or its analogs is a significant challenge in organic chemistry. Stereochemical control can be achieved through various strategies that favor the formation of one stereoisomer over others.
Diastereoselectivity is the preferential formation of one diastereomer over another in a chemical reaction. wikipedia.org In the synthesis of indanol derivatives with multiple stereocenters, controlling the relative configuration (cis or trans) is crucial. For instance, the hydrogenation of substituted indanone oximes can be highly diastereoselective. Studies on the synthesis of 2-amino-1-indanol derivatives have shown that the choice of catalyst and reaction conditions can dictate the stereochemical outcome. tandfonline.com Using a 10% Palladium on Carbon (Pd/C) catalyst for the hydrogenation of 1,2-indanedione-2-oxime resulted in the exclusive formation of the cis-2-amino-1-indanol product. tandfonline.com Similar principles of catalyst-controlled facial selectivity can be applied to the reduction of substituted 7-bromo-1-indanones to achieve a desired diastereomer of the corresponding alcohol.
Enantioselective synthesis aims to produce one enantiomer in excess over the other. This is often achieved using chiral catalysts or biocatalysts.
Catalytic Processes: Asymmetric reduction of the precursor ketone, 7-bromo-1-indanone (B39921), is a primary route to enantiomerically enriched this compound. The Corey-Bakshi-Shibata (CBS) reduction, for example, uses a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) reducing agent to deliver the alcohol product with high enantioselectivity. youtube.comyoutube.com The catalyst creates a chiral environment around the ketone's carbonyl group, forcing the hydride to attack preferentially from one face, leading to the formation of a specific enantiomer. youtube.com
Biocatalytic Processes: Enzymes are highly efficient and selective chiral catalysts. nih.govmdpi.com Whole-cell biocatalysts and isolated enzymes (like ketoreductases or alcohol dehydrogenases) are widely used for the asymmetric reduction of ketones to chiral alcohols. magtech.com.cnnih.gov For example, various strains of lactic acid bacteria, such as Lactobacillus paracasei, have been shown to reduce 1-indanone (B140024) to (S)-1-indanol with excellent yield and enantiomeric excess (>99% ee). researchgate.net This biocatalytic approach offers a green and efficient alternative to chemical methods for producing enantiopure indanols and can be applied to the synthesis of chiral this compound. nih.govresearchgate.net
When an enantioselective synthesis is not feasible, a racemic mixture (a 50:50 mixture of both enantiomers) can be produced and then separated in a process called resolution.
Racemic Resolution: This involves separating the enantiomers from a racemic mixture.
Enzymatic Kinetic Resolution: This technique relies on the ability of an enzyme, typically a lipase, to react with one enantiomer at a much faster rate than the other. For instance, lipases from Burkholderia cepacia and Candida antarctica B have been used effectively for the kinetic resolution of 2-bromo-2,3-dihydro-1H-inden-1-ols via transesterification. researchgate.net The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), which can then be easily separated from the unreacted S-enantiomer. A similar resolution has been achieved for a diastereomeric racemate of a bromo-substituted benzodiazepinone derivative using immobilized CAL-B lipase. researchgate.net
Chiral Derivatization: This method involves reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org Diastereomers have different physical properties and can be separated using standard techniques like chromatography or crystallization. nih.gov After separation, the chiral auxiliary is cleaved to yield the pure enantiomers. Common CDAs for alcohols include chiral acids like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its analogs. wikipedia.orgtcichemicals.com The resulting diastereomeric esters can be separated, and subsequent hydrolysis releases the enantiomerically pure alcohol. nih.gov
Chemical Reactivity and Strategic Derivatization of 7 Bromo 2,3 Dihydro 1h Inden 1 Ol
Transformations at the Hydroxyl Functionality
The secondary alcohol at the C1 position of the indane scaffold is a prime site for a variety of chemical transformations, enabling both its protection for subsequent reactions and its conversion into other functional groups.
Activation of the Hydroxyl Group for Nucleophilic Substitution
The hydroxyl group is inherently a poor leaving group. Therefore, its activation is a prerequisite for nucleophilic substitution reactions. This is typically achieved by protonation in the presence of strong acids or by conversion to a more suitable leaving group, such as a sulfonate ester.
Under strongly acidic conditions, the hydroxyl group is protonated to form an oxonium ion, which can then be displaced by a nucleophile in either an S_N1 or S_N2 fashion, depending on the substrate and reaction conditions. For secondary alcohols like 7-bromo-2,3-dihydro-1H-inden-1-ol, both pathways are possible. The S_N1 mechanism proceeds through a relatively stable secondary carbocation, while the S_N2 mechanism involves a direct backside attack by the nucleophile. libretexts.orgsavemyexams.com
A more controlled method for activating the hydroxyl group involves its conversion to a sulfonate ester, such as a tosylate, mesylate, or triflate. These are excellent leaving groups, and their formation proceeds with retention of stereochemistry at the carbinol center. The resulting sulfonate esters are then susceptible to displacement by a wide range of nucleophiles.
Esterification and Etherification for Protecting Group Chemistry and Further Functionalization
Esterification and etherification reactions are commonly employed to protect the hydroxyl group, preventing its interference in subsequent synthetic steps, or to introduce new functionalities. nih.gov The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.
Esterification: The hydroxyl group can be readily converted to an ester using an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. These ester protecting groups can be removed by hydrolysis under acidic or basic conditions. The reactivity towards esterification can be influenced by steric hindrance around the hydroxyl group.
Etherification: The formation of ethers, such as benzyl (B1604629) ethers or silyl (B83357) ethers, provides more robust protection. Benzyl ethers are typically formed by reacting the alcohol with a benzyl halide in the presence of a strong base like sodium hydride. They are stable to a wide range of reagents but can be cleaved by hydrogenolysis. Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are formed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. The stability of silyl ethers to acidic and basic conditions varies with the steric bulk of the silyl group, allowing for selective deprotection strategies.
Reactivity of the Bromine Substituent
The bromine atom at the C7 position of the aromatic ring is a versatile handle for introducing a wide array of substituents through nucleophilic substitution or, more commonly, through transition metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
Direct nucleophilic aromatic substitution on the bromo-indanol is generally challenging and requires harsh reaction conditions or the presence of strongly electron-withdrawing groups on the aromatic ring, which are absent in this case. However, in specific contexts, such as the synthesis of certain heterocyclic systems, nucleophilic displacement of the bromine can be achieved. For instance, heating a halogenoalkane with a solution of sodium or potassium cyanide in ethanol (B145695) can lead to the substitution of the halogen with a nitrile group. chemguide.co.uk Similarly, reaction with hydroxide (B78521) ions can lead to the formation of a phenol, though this typically requires high temperatures and pressures. savemyexams.com
Palladium-Catalyzed Cross-Coupling Reactions and Related Transformations
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for the functionalization of the C-Br bond in this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions and with high functional group tolerance. youtube.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govrsc.orgsemanticscholar.org This method is widely used to form biaryl structures. For example, the Suzuki-Miyaura coupling of 4-bromo-2-methyl-1H-indanone, a related compound, with various arylboronic acids has been shown to proceed in high yields. semanticscholar.org The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Cs₂CO₃, and a solvent system such as toluene/ethanol/water. nih.govsemanticscholar.org
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂/TBAB | K₂CO₃ | PEG400 | 110 | 98 | semanticscholar.org |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 70 | nih.gov |
| 3 | 2-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 80 | nih.gov |
| Table 1: Representative Suzuki-Miyaura Coupling Reactions on Bromo-Indane Analogs. |
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. organic-chemistry.orgmdpi.com The reaction is typically carried out in the presence of a palladium catalyst, a base (often a tertiary amine like triethylamine), and a phosphine (B1218219) ligand. organic-chemistry.org This reaction allows for the introduction of vinyl groups at the C7 position.
| Entry | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | >95 | mdpi.com |
| 2 | n-Butyl acrylate (B77674) | Pd/Phosphine-imidazolium salt | Et₃N | DMF | 120 | High | organic-chemistry.org |
| Table 2: Illustrative Heck Reaction Conditions for Aryl Bromides. |
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkynes. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org
| Entry | Alkyne | Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | RT | Good | researchgate.net |
| 2 | Trimethylsilylacetylene | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Cs₂CO₃ | DMF | RT | 95 | organic-chemistry.org |
| Table 3: Typical Sonogashira Coupling Reaction Parameters. |
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. researchgate.net This provides a direct route to 7-amino-2,3-dihydro-1H-inden-1-ol derivatives. The reaction typically employs a palladium catalyst with a bulky electron-rich phosphine ligand and a strong, non-nucleophilic base such as sodium tert-butoxide. researchgate.net
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 95 | researchgate.net |
| 2 | Aniline | [Pd(allyl)Cl]₂/t-BuXPhos | t-BuONa | Toluene | 80 | 92 | libretexts.org |
| Table 4: Representative Buchwald-Hartwig Amination Conditions. |
Modifications of the Indane Ring System
While transformations at the hydroxyl and bromo substituents are more common, modifications of the indane ring itself can also be achieved. One such transformation is the ring expansion of 1-indanones to 2-halo-1-naphthols. acs.org Although this applies to the ketone derivative of the title compound, it highlights a potential pathway for skeletal rearrangement. This type of transformation can provide access to a different class of polycyclic aromatic compounds.
Additionally, the five-membered ring of the indane system can potentially undergo reactions such as benzylic oxidation or functionalization at the C2 and C3 positions, although these are less commonly reported for this specific scaffold.
Electrophilic Aromatic Substitution Patterns on the Halogenated Indane Core
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. The regiochemical outcome of such substitutions is dictated by the combined electronic effects of the existing substituents: the hydroxyl group (-OH) at position 1 (which influences the ring via its attachment to the benzylic carbon) and the bromo group (-Br) at position 7.
The hydroxyl group is a powerful activating group, donating electron density to the aromatic ring through resonance and increasing its nucleophilicity. It directs incoming electrophiles primarily to the ortho and para positions. In this specific indanol system, the position para to the fused ring junction (and thus influenced by the -OH group) is C-4, and the ortho position is C-5. The other ortho position, C-7, is already substituted with bromine.
Conversely, the bromine atom at C-7 is a deactivating group due to its inductive electron-withdrawing effect, which slows down the rate of electrophilic attack. However, through resonance, it also directs incoming electrophiles to the ortho and para positions relative to itself. The key ortho position to the bromine is C-6.
When both groups are present, the directing effects are competitive. Generally, the more powerful activating group dominates the regioselectivity. In this case, the hydroxyl group's activating effect is significantly stronger than the deactivating, yet directing, effect of the bromine. Therefore, electrophilic substitution is expected to occur predominantly at the positions most activated by the hydroxyl group.
The primary sites for electrophilic attack on the this compound core are predicted to be C-4 and C-5, with potential for minor substitution at C-6.
| Position | Influence of -OH (at C1) | Influence of -Br (at C7) | Predicted Reactivity | Potential Reactions |
|---|---|---|---|---|
| C-4 | Para (Strongly Activating) | Meta (Deactivating) | Major Product | Nitration, Halogenation, Friedel-Crafts |
| C-5 | Ortho (Strongly Activating) | Meta (Deactivating) | Major Product | Nitration, Halogenation, Friedel-Crafts |
| C-6 | Meta (Deactivating) | Ortho (Activating) | Minor Product | Nitration, Halogenation, Friedel-Crafts |
This table summarizes the predicted regioselectivity for electrophilic aromatic substitution on the this compound scaffold based on established principles of substituent effects.
Ring Transformations and Skeletal Rearrangements
The strained indane framework of this compound and its corresponding ketone, 7-bromo-1-indanone (B39921), can undergo fascinating ring transformations and skeletal rearrangements to yield more complex carbocyclic and heterocyclic systems. These reactions often proceed through the activation of the C-C bonds within the five-membered ring.
One significant class of transformations involves the ring expansion of the indanone core to form seven-membered rings. For instance, rhodium-catalyzed C-C bond activation and insertion of unsaturated partners like alkenes or alkynes into 1-indanones can produce benzocycloheptenone derivatives. nih.gov This "cut-insert-sew" strategy provides a direct route to valuable medium-sized ring systems. nih.gov For 7-bromo-1-indanone, such a reaction would yield a bromo-substituted benzocycloheptenone, a scaffold present in various biologically active molecules.
Another avenue for skeletal rearrangement involves cationic processes. nih.gov Treatment of the alcohol with a Lewis acid or protic acid could generate a carbocation at the benzylic position. This intermediate can then trigger a 1,2-alkyl shift, potentially leading to ring-expanded or rearranged products. For example, studies on related systems have shown that Lewis acid treatment of cyclobutene-fused indanones can lead to Grob-type fragmentations, ultimately forming seven-membered rings. nih.gov
Furthermore, the indanone system can participate in cycloaddition reactions. The in-situ generation of electron-deficient indenones can be trapped by 1,3-dipoles, such as those derived from donor-acceptor cyclopropanes, in [3+2] cycloaddition reactions to create fused polycyclic frameworks. nih.gov
| Reaction Type | Starting Material (Derivative) | Key Reagents | Product Class | Potential Application |
|---|---|---|---|---|
| [5+2] Cycloaddition/Ring Expansion | 7-Bromo-1-indanone | Alkynes, Rh(I) catalyst | Bromo-benzocycloheptenones | Synthesis of medium-ring carbocycles |
| Cationic Rearrangement | This compound | Lewis Acid (e.g., BF3·OEt2) | Ring-expanded or rearranged isomers | Access to novel carbocyclic skeletons |
| Domino Annulation | Derivatized 7-Bromo-1-indanone | Organocatalyst, suitable reaction partner | Fused heterocyclic systems | Construction of complex polycycles |
This table illustrates potential ring transformation and rearrangement reactions applicable to the this compound system, based on known reactivity of the indanone core.
Integration into Multi-Component and Cascade Reaction Sequences
The structural features of this compound make it an ideal substrate for multicomponent reactions (MCRs) and cascade (or domino) reactions, which are powerful strategies for building molecular complexity in a single synthetic operation. These processes rely on the sequential formation of multiple chemical bonds without isolating intermediates, leading to high efficiency and atom economy.
The bromine atom on the aromatic ring is a key handle for integration into metal-catalyzed reaction sequences. It can readily participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. A cascade sequence could be envisioned where an initial cross-coupling reaction introduces a new functional group, which then participates in an intramolecular cyclization or condensation with the indanol or indanone moiety.
For example, a Sonogashira coupling of 7-bromo-1-indanone with a terminal alkyne bearing a nucleophilic group could be followed by an intramolecular attack of that nucleophile onto the ketone, generating a complex spirocyclic or fused ring system in one pot.
Similarly, the indanone derivative can be a partner in cascade reactions initiated by other functional groups. Asymmetric domino annulations have been developed using derivatized 2-isothiocyanato-1-indanones with other reagents to construct fused heterocycles with high stereocontrol. nih.gov This highlights the potential to first functionalize the 7-bromo-1-indanone core and then subject it to a powerful cascade transformation. The development of new cascade reactions involving such building blocks is an active area of research, aiming to rapidly assemble libraries of complex molecules from simple starting materials. researchgate.net
Strategic Applications As a Chemical Synthesis Building Block
Utilization in the Development of Chiral Catalysts and Ligands
The development of catalysts that can control the stereochemical outcome of a chemical reaction is a cornerstone of modern asymmetric synthesis. 7-bromo-2,3-dihydro-1H-inden-1-ol serves as a crucial starting material for chiral ligands and catalysts that are highly effective in inducing enantioselectivity.
Precursor for Chiral Ligands (e.g., BOX, PyBOX) in Asymmetric Catalysis
The indanol scaffold is a key component of widely used C₂-symmetric bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. mdpi.comnih.govcsic.es These ligands coordinate with metal centers to create a well-defined chiral environment, enabling high levels of enantioselectivity in a multitude of catalytic reactions. mdpi.comcsic.es The synthesis of these ligands often begins with chiral amino alcohols, and the cis-1-amino-2-indanol framework is particularly effective due to its conformational rigidity. mdpi.comnih.gov
The 7-bromo derivative of this framework is of particular interest as it allows for late-stage diversification of the ligand structure. A site-specific, multi-step synthesis has been developed to produce bromine-functionalized inda(box) ligands. researchgate.netacs.orgnih.govchemrxiv.orgnih.gov This process can start from 5-bromoindene, which is accessible from the corresponding bromo-indanone, a direct derivative of this compound. nih.gov A key step in this synthesis is the conversion of a bromoindene oxide intermediate into the crucial cis-aminoalcohol via a Ritter reaction. nih.govnsf.gov The resulting bromo-inda(box) ligands can then undergo further modifications, such as palladium-catalyzed cross-coupling reactions, using the bromine atom as a chemical handle to introduce a variety of substituents. researchgate.netacs.orgnih.govchemrxiv.orgnih.gov This modular approach is highly valuable for creating libraries of ligands to screen and optimize for new asymmetric transformations. researchgate.netacs.orgchemrxiv.org
Table 1: Key Steps in the Synthesis of Bromo-Functionalized inda(box) Ligands
| Step | Reaction | Purpose | Reference |
|---|---|---|---|
| 1 | Oxidation | Conversion of this compound to 7-bromo-1-indanone (B39921). | |
| 2 | Further Conversion | Synthesis of 5-bromoindene from the indanone. | nih.gov |
| 3 | Asymmetric Epoxidation | Enantioselective formation of bromoindene oxide. | nih.gov |
| 4 | Ritter Reaction | Stereoselective synthesis of the key cis-1-amino-2-indanol intermediate. | nih.govnih.govnsf.gov |
| 5 | Cyclization | Formation of the bis(oxazoline) rings to complete the inda(box) ligand. | nih.gov |
Development of Indanol-Derived Organocatalysts and Metal-Organic Catalysts
Beyond their use in metal-ligand complexes, indanol derivatives can be employed to create purely organic catalysts (organocatalysts) and as organic linkers in Metal-Organic Frameworks (MOFs). nih.govnih.gov MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands, and they have shown significant promise as catalysts due to their high surface area and tunable structures. nsf.govnih.gov
While specific examples detailing the incorporation of this compound into MOFs or its direct use in indanol-derived organocatalysts are not extensively documented, its structure is well-suited for such applications. The hydroxyl group can be used as an anchoring point or a reactive site for catalytic transformations. The bromine atom on the aromatic ring provides a site for post-synthetic modification, allowing for the tuning of the catalyst's electronic and steric properties. nih.gov This strategy of using simple precursors to build complex ligands in situ during MOF formation is a known and powerful method for generating novel catalytic materials. nih.gov The development of self-supported MOF-derived catalysts is an area of active research, aiming to create materials with enhanced stability and activity for applications like electrochemical water splitting. researchgate.net
Intermediate in the Synthesis of Complex Organic Molecules
The structural features of this compound make it an ideal intermediate for the construction of more complex molecular architectures, particularly those found in pharmaceuticals and agrochemicals.
Asymmetric Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
Brominated heterocyclic compounds are important structural motifs in many biologically active molecules and serve as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). pharmanoble.com The indane core itself is present in a number of therapeutic agents. The synthesis of a key heterocyclic fragment of Lenacapavir, a potent HIV-1 capsid inhibitor, involves a 7-bromo-4-chloro-1H-indazol-3-amine intermediate. researchgate.netnih.govchemrxiv.org This highlights the value of the 7-bromo-substituted bicyclic core in the construction of complex, high-value pharmaceutical compounds. researchgate.netnih.govchemrxiv.org
While direct routes from this compound to a specific marketed drug are not prominently published, its derivatives are clearly valuable. For instance, various 7-bromo-dihydro-1,4-benzodiazepine derivatives, which possess psychopharmacological properties, have been synthesized, demonstrating the utility of related bromo-phenyl structures in medicinal chemistry. chemrxiv.org The transformation of the indanol to the corresponding indanone or indanylamine opens up pathways to a vast array of derivatives for drug discovery programs.
Construction of Agrochemical Precursors and Related Compounds
The synthesis of novel agrochemicals, such as insecticides, fungicides, and herbicides, often relies on versatile chemical building blocks that allow for the systematic modification of a core structure to optimize biological activity. Although specific examples of the application of this compound in the synthesis of commercial agrochemicals are not widely reported in the literature, its structural motifs are found in various bioactive compounds. Substituted indanones, for example, have been investigated for their potential as insecticides and herbicides. The presence of the bromine atom on the aromatic ring allows for the introduction of various functional groups through cross-coupling reactions, a common strategy in the discovery and optimization of new agrochemical agents.
Formation of Other Functionally Substituted Indanol and Indanylamine Derivatives
This compound is a versatile platform for generating a library of substituted indane derivatives. The secondary alcohol can be readily oxidized to the corresponding ketone, 7-bromo-1-indanone, using reagents like pyridinium (B92312) chlorochromate. This indanone is a key intermediate for further functionalization.
Furthermore, the indanol can be converted into the corresponding amine derivative, 7-bromo-2,3-dihydro-1H-inden-1-amine. The synthesis of aminoindanes is a critical transformation, as the amine group provides a handle for building more complex structures, including the previously mentioned BOX and PyBOX ligands. mdpi.comnih.gov A common route to access the cis-amino alcohol involves a Ritter reaction on an epoxide intermediate, a method that establishes the crucial stereochemistry for many chiral applications. nih.govnih.gov The ability to generate both the indanone and the indanylamine from the parent indanol underscores its role as a foundational building block for a diverse range of functionally substituted molecules.
Information regarding the specific applications of this compound is not available in the public domain based on the conducted research.
Following a comprehensive search of scientific literature and chemical databases, no specific information was found detailing the role of This compound in the synthesis of indazole-containing scaffolds, its application as a probe in mechanistic studies of stereoselective reactions, or its use in the exploration of novel reaction pathways enabled by the indanol framework.
The performed searches focused on identifying publications, patents, and scholarly articles that explicitly link this specific compound to the requested areas of application. While general methods for the synthesis of indazoles and the study of stereoselective reactions are widely documented, literature specifically citing the use of this compound or its direct derivatives for these purposes could not be located.
Research on the synthesis of indazole scaffolds describes various starting materials and methodologies, such as the cyclization of aminohydrazones, arylhydrazones, and 2-aminobenzonitriles, but does not include pathways originating from this compound. researchgate.netchemicalbook.com Similarly, literature concerning advanced organic synthesis methodologies does not specify this compound as a tool for mechanistic probes or for developing new reaction pathways.
Therefore, the content for the requested sections and subsections as per the provided outline cannot be generated.
Future Research Directions and Emerging Opportunities in Bromoindanol Chemistry
Development of Novel and Sustainable Synthetic Pathways
The future of bromoindanol chemistry is intrinsically linked to the development of more efficient, cost-effective, and environmentally benign synthetic methodologies. While classical approaches have proven effective, there is a growing demand for sustainable alternatives that minimize waste and utilize greener reagents and reaction conditions.
Future research will likely focus on:
Catalytic Asymmetric Synthesis: Developing novel chiral catalysts to achieve high enantioselectivity in the synthesis of specific stereoisomers of 7-bromo-2,3-dihydro-1H-inden-1-ol. This is crucial as different enantiomers can exhibit distinct biological activities.
Flow Chemistry: Implementing continuous flow processes for the synthesis of bromoindanols. Flow chemistry offers advantages such as improved reaction control, enhanced safety, and easier scalability, which are critical for industrial applications.
Biocatalysis: Exploring the use of enzymes to catalyze key steps in the synthesis of bromoindanols. Biocatalysis can offer high selectivity under mild reaction conditions, reducing the environmental impact of chemical processes.
C-H Activation/Functionalization: Investigating direct C-H activation strategies to introduce the bromine atom or other functional groups onto the indanol scaffold, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps.
A notable area of interest is the acid-induced intramolecular cyclization of aryl propargylic alcohols to yield diiodinated indene (B144670) derivatives, which can then be further functionalized. researchgate.net This method provides a versatile route to various indene compounds and could be adapted for the synthesis of bromoindanol derivatives. researchgate.net
Expanding the Scope of Reactivity and Functionalization
The bromine atom in this compound serves as a versatile handle for a wide array of chemical transformations, opening the door to a vast chemical space of novel derivatives. Future research will aim to expand the repertoire of reactions involving this key functional group.
Key areas for exploration include:
Cross-Coupling Reactions: Further exploration of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to introduce diverse aryl, vinyl, alkynyl, and amino groups at the 7-position. These reactions are instrumental in creating libraries of compounds for biological screening. For instance, the Heck reaction has been successfully used to synthesize (E)-4-(2-(7-Bromo- Current time information in Pasuruan, ID.smolecule.comchemscene.comthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, demonstrating the potential for creating complex chromophores. mdpi.com
Palladium-Catalyzed Carbonylation: Developing efficient methods for the carbonylation of the C-Br bond to synthesize carboxylic acids, esters, and amides, which are important functionalities in medicinal chemistry.
Metal-Halogen Exchange: Utilizing metal-halogen exchange reactions to generate organometallic intermediates that can react with a variety of electrophiles, leading to the introduction of a wide range of substituents.
Photoredox Catalysis: Employing visible-light-mediated photoredox catalysis for the functionalization of the bromoindanol core under mild conditions, offering a sustainable alternative to traditional methods.
The reactivity of the hydroxyl group also presents opportunities for derivatization through esterification, etherification, and oxidation to the corresponding indanone. The synthesis of 4(or 7)-bromo-2,3-dihydro-7(or 4)-methyl-1H-inden-1-one, for example, involves the reaction of an indene precursor with a brominating agent. ontosight.ai
Computational Approaches to Predict Reactivity and Stereoselectivity
The integration of computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and predicting the outcomes of chemical transformations. rsc.orgescholarship.org In the context of bromoindanol chemistry, computational studies can accelerate the discovery and development of new reactions and molecules.
Future computational efforts will likely focus on:
Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of various transformations involving this compound. rsc.orgresearchgate.net This can help in understanding the factors that govern reaction outcomes and in designing more efficient synthetic routes. rsc.org For instance, DFT calculations have been used to investigate the mechanism and stereoselectivity of cycloaddition reactions to produce tetrahydrofuran-type lignans. nih.gov
Molecular Dynamics (MD) Simulations: Employing MD simulations to study the conformational landscape of bromoindanol derivatives and their interactions with biological targets such as enzymes and receptors. escholarship.org This can provide valuable information for the rational design of new drugs.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of bromoindanol derivatives with their biological activities. These models can be used to predict the activity of new compounds and to guide the design of more potent analogs.
Machine Learning and Artificial Intelligence: Utilizing machine learning algorithms to analyze large datasets of chemical reactions and to predict the optimal conditions for the synthesis of bromoindanol derivatives.
Computational studies can elucidate complex reaction mechanisms, such as those involving post-transition state bifurcations, where traditional transition state theory may not be sufficient to predict product ratios accurately. escholarship.org
Interdisciplinary Applications in Materials Science and Medicinal Chemistry
The versatile nature of the bromoindanol scaffold makes it an attractive building block for the development of new materials and therapeutic agents. The ability to fine-tune its electronic and steric properties through functionalization opens up a wide range of possibilities.
In Materials Science:
Organic Light-Emitting Diodes (OLEDs): The indene framework can be incorporated into larger conjugated systems to create novel organic semiconductors for use in OLEDs. The bromine atom provides a convenient point for modification to tune the emission color and efficiency of these materials. The synthesis of dialkylmethylene-bridged oligo(phenylenevinylene)s from multi-brominated indacenes has demonstrated the potential for creating materials with attractive photophysical properties. researchgate.net
Organic Photovoltaics (OPVs): Bromoindanol derivatives can serve as precursors for the synthesis of donor or acceptor materials for use in organic solar cells.
Sensors: The development of bromoindanol-based fluorescent sensors for the detection of metal ions or other analytes is a promising area of research.
In Medicinal Chemistry:
Drug Discovery: The indanol core is a privileged scaffold found in many biologically active molecules. The introduction of a bromine atom can enhance the binding affinity of a molecule to its target protein and improve its pharmacokinetic properties. Derivatives of indenone have shown potential as anticancer, anti-inflammatory, and antioxidant agents. ontosight.ai
Scaffolds for Library Synthesis: this compound is an ideal starting material for the creation of diverse chemical libraries for high-throughput screening against various biological targets. jiehuapharma.com
Targeted Drug Delivery: The bromoindanol scaffold could be incorporated into larger drug delivery systems to target specific cells or tissues.
The unique combination of a chiral alcohol and a reactive aromatic bromide in this compound provides a rich platform for future innovation across multiple scientific disciplines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-bromo-2,3-dihydro-1H-inden-1-ol, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via reduction of the corresponding ketone (e.g., 7-bromo-2,3-dihydro-1H-inden-1-one) using sodium borohydride (NaBH₄) in methanol or ethanol under inert conditions (argon/nitrogen atmosphere). Post-reduction purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) ensures high purity. Reaction monitoring via TLC or HPLC is recommended to confirm completion .
Q. How can the stereochemical configuration of this compound be resolved, and what techniques validate enantiomeric purity?
- Methodological Answer : Enzymatic resolution using Burkholderia cepacia lipase has been effective for enantiomeric separation of structurally similar halo-indenols. Chiral HPLC or polarimetry can validate enantiomeric excess (ee), while X-ray crystallography or NOESY NMR provides absolute configuration confirmation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., hydroxyl proton at δ 4.5–5.5 ppm, bromine-induced deshielding effects).
- HRMS : Confirms molecular weight (C₉H₉BrO, theoretical m/z ≈ 212.0).
- IR Spectroscopy : Identifies O-H stretching (~3200–3600 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹).
- X-ray Crystallography : Resolves crystal packing and stereochemistry .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen position, substituents) influence the bioactivity of this compound derivatives?
- Methodological Answer : Comparative studies on analogs (e.g., 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol) reveal that bromine enhances lipophilicity and target binding, while fluorine improves metabolic stability. Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature) to isolate substituent effects. Molecular docking simulations can predict binding modes to receptors like kinases or GPCRs .
Q. How can conflicting bioactivity data across studies be systematically addressed?
- Methodological Answer :
-
Assay Standardization : Control variables such as cell line viability, solvent (DMSO concentration ≤1%), and incubation time.
-
Structural Comparison : Tabulate analogs (Table 1) to correlate substituents with activity trends.
-
Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding factors in published datasets .
Table 1 : Bioactivity Comparison of Indenol Derivatives
Compound Substituents Key Bioactivity (IC₅₀) Assay Conditions This compound Br at C7, OH at C1 Anticancer: 15 µM (MCF-7) 48h, 5% CO₂, 37°C 5-Bromo-7-fluoro derivative Br at C5, F at C7 Antimicrobial: 8 µM (E. coli) Mueller-Hinton broth, 24h 4-Bromo-7-fluoro ketone Br at C4, F at C7 Inactive (>100 µM) N/A
Q. What strategies resolve discrepancies in stereochemistry-activity relationships for enantiomers?
- Methodological Answer :
- Enantiomer-Specific Assays : Test (R)- and (S)-enantiomers separately in dose-response studies.
- Molecular Dynamics (MD) Simulations : Model enantiomer-receptor interactions to identify steric or electronic mismatches.
- CYP450 Metabolism Studies : Evaluate if metabolic stability differs between enantiomers, affecting in vivo outcomes .
Methodological Notes
- Key Citations : Prioritized peer-reviewed journals (e.g., Arkivoc) and authoritative databases (NIST) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
